molecular formula C4H5BrO3 B3395473 3-Bromo-2-oxobutanoic acid CAS No. 61964-74-7

3-Bromo-2-oxobutanoic acid

Cat. No. B3395473
Key on ui cas rn: 61964-74-7
M. Wt: 180.98 g/mol
InChI Key: YQKNRMUYNFVEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04257947

Procedure details

A solution of 1.6 g (8.85 mmol) of 3-bromo-2-ketobutyric acid and 7 g (4 equivalents) of O-t-butyl-N,N'-diisopropylpseudourea in 14 ml methylene chloride is stirred overnight at room temperature. After filtration, the solution is washed with NaHCO3 and brine, dried and evaporated to an oil which is chromatographed on silica gel with benzene as eluant to give 1 g (45%) of t-butyl 3-bromo-2-ketobutyrate.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH3:8])[C:3](=[O:7])[C:4]([OH:6])=[O:5].[C:9](OC(=NC(C)C)NC(C)C)([CH3:12])([CH3:11])[CH3:10]>C(Cl)Cl>[Br:1][CH:2]([CH3:8])[C:3](=[O:7])[C:4]([O:6][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:5]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC(C(C(=O)O)=O)C
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC(C)C)=NC(C)C
Name
Quantity
14 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the solution is washed with NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel with benzene as eluant

Outcomes

Product
Name
Type
product
Smiles
BrC(C(C(=O)OC(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.